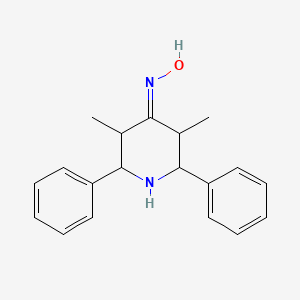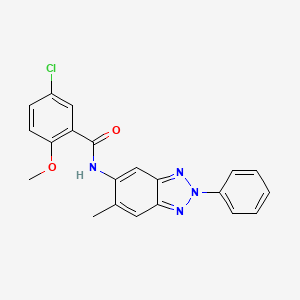
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide, also known as EPTC, is a pre-emergent herbicide that is commonly used in agriculture to control weeds. EPTC is a member of the thiocarbamate family of herbicides and is known for its effectiveness against grassy weeds.
Mécanisme D'action
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide works by inhibiting the growth of weeds by interfering with the biosynthesis of amino acids. 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide targets the enzyme acetolactate synthase (ALS) in plants, which is responsible for the production of amino acids. By inhibiting ALS, 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide prevents the production of essential amino acids, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide has been shown to have a low toxicity to mammals, making it a safe option for use in agriculture. However, studies have shown that 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide can have negative effects on aquatic life, including fish and amphibians. 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide can also have negative effects on soil microorganisms, which can impact soil health and fertility.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide is a commonly used herbicide in agriculture and has been extensively studied for its herbicidal properties. However, its use in lab experiments is limited due to its potential negative effects on soil microorganisms and aquatic life.
Orientations Futures
Future research on 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide could focus on developing more environmentally-friendly alternatives to the herbicide. Additionally, research could focus on better understanding the effects of 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide on soil microorganisms and developing strategies to mitigate these effects. Finally, research could explore the potential use of 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide in other applications, such as in the development of new drugs or as a tool for studying plant physiology.
Méthodes De Synthèse
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-ethyl-5-methyl-3-thiophene carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(1-isopropyl-4-piperidinyl) amine to form 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide.
Applications De Recherche Scientifique
4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide has been widely studied for its herbicidal properties and its effects on the environment. Research has shown that 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide is effective against a wide range of grassy weeds, including crabgrass, foxtail, and barnyardgrass. 4-ethyl-N-(1-isopropyl-4-piperidinyl)-5-methyl-3-thiophenecarboxamide has also been shown to have a low toxicity to mammals, making it a safe option for use in agriculture.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-5-14-12(4)20-10-15(14)16(19)17-13-6-8-18(9-7-13)11(2)3/h10-11,13H,5-9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUSIHIMSXXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-[1-(propan-2-yl)piperidin-4-yl]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5208714.png)
![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-2-pyridinamine](/img/structure/B5208730.png)

![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

![4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5208781.png)
